2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride
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Overview
Description
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound known for its unique structure and properties. It is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder. The compound has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride involves several steps. One common method is the reduction of 7-methoxy-1-tetralone to 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, followed by the conversion to the corresponding amine . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and subsequent amination steps, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1-tetralone: A precursor in the synthesis of the compound.
1-Naphthalenol, 1,2,3,4-tetrahydro-: A structurally similar compound with different functional groups
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-aminehydrochloride is unique due to its specific structure and properties, which make it valuable in various research and industrial applications. Its role as an impurity in agomelatine also highlights its significance in pharmaceutical research.
Properties
Molecular Formula |
C13H20ClNO |
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Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h5-6,9,11H,2-4,7-8,14H2,1H3;1H |
InChI Key |
CLXZEXNAUCZRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2CCN)C=C1.Cl |
Origin of Product |
United States |
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